molecular formula C19H24N4O B12241339 4-Cyclobutyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

4-Cyclobutyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12241339
M. Wt: 324.4 g/mol
InChI Key: XDBIIHIROFIDLW-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclobutyl group and a piperazine moiety bearing a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds .

Scientific Research Applications

4-Cyclobutyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclobutyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl-piperazine moiety is particularly significant for its potential biological activity .

Properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

4-cyclobutyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C19H24N4O/c1-24-17-7-3-6-16(12-17)22-8-10-23(11-9-22)19-13-18(20-14-21-19)15-4-2-5-15/h3,6-7,12-15H,2,4-5,8-11H2,1H3

InChI Key

XDBIIHIROFIDLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4

Origin of Product

United States

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